molecular formula C4H7BrO2 B1625924 1-Bromo-3-methoxypropan-2-one CAS No. 75522-04-2

1-Bromo-3-methoxypropan-2-one

Cat. No.: B1625924
CAS No.: 75522-04-2
M. Wt: 167 g/mol
InChI Key: JLDBOILDSLEJHT-UHFFFAOYSA-N
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Description

1-Bromo-3-methoxypropan-2-one is an organic compound with the molecular formula C4H7BrO2 and a molecular weight of 167.00 g/mol . It is a brominated derivative of methoxypropanone and is used as an intermediate in organic synthesis. This compound is known for its reactivity due to the presence of both bromine and methoxy functional groups, making it valuable in various chemical reactions and industrial applications.

Preparation Methods

1-Bromo-3-methoxypropan-2-one can be synthesized through several methods. One common synthetic route involves the bromination of 3-methoxypropan-2-one using hydrobromic acid (HBr) in the presence of a solvent like diethyl ether . The reaction is typically carried out at low temperatures (0°C) to control the reactivity and yield of the product. After the reaction, the mixture is washed with water and saturated sodium bicarbonate to neutralize any remaining acid, followed by extraction with ethyl acetate .

Industrial production methods may involve similar bromination reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis.

Chemical Reactions Analysis

1-Bromo-3-methoxypropan-2-one undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-Bromo-3-methoxypropan-2-one involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, allowing the formation of new carbon-nucleophile bonds. In reduction reactions, the carbonyl group is targeted by reducing agents, leading to the formation of alcohols . The compound’s reactivity is influenced by the electron-withdrawing effects of the bromine atom and the electron-donating effects of the methoxy group .

Properties

IUPAC Name

1-bromo-3-methoxypropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrO2/c1-7-3-4(6)2-5/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLDBOILDSLEJHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40504815
Record name 1-Bromo-3-methoxypropan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40504815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75522-04-2
Record name 1-Bromo-3-methoxypropan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40504815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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